4-(4-Biphenylylmethyl)oxazolidine-2,5-dione
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Overview
Description
4-(4-Biphenylylmethyl)oxazolidine-2,5-dione is a compound that belongs to the class of oxazolidinediones These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Biphenylylmethyl)oxazolidine-2,5-dione typically involves the reaction of biphenylmethylamine with glycine-N-carboxyanhydride (GLY-NCA) under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures, usually around 50°C. The reaction mixture is stirred and heated until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
4-(4-Biphenylylmethyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens or nitro groups onto the biphenyl ring.
Scientific Research Applications
4-(4-Biphenylylmethyl)oxazolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(4-Biphenylylmethyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit protein synthesis by binding to the ribosomal subunits, thereby preventing the formation of peptide bonds. This mechanism is similar to that of other oxazolidinone antibiotics, which are known for their effectiveness against multidrug-resistant bacteria .
Comparison with Similar Compounds
Similar Compounds
2,5-Oxazolidinedione: A simpler analog without the biphenyl group.
1,3-Oxazolidine-2,5-dione: Another analog with a different substitution pattern on the oxazolidinedione ring.
Uniqueness
4-(4-Biphenylylmethyl)oxazolidine-2,5-dione is unique due to the presence of the biphenyl group, which enhances its chemical stability and potential biological activity. This structural feature distinguishes it from other oxazolidinediones and contributes to its diverse applications in research and industry .
Properties
Molecular Formula |
C16H13NO3 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
4-[(4-phenylphenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C16H13NO3/c18-15-14(17-16(19)20-15)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10H2,(H,17,19) |
InChI Key |
BQEASFVIEPXWIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC3C(=O)OC(=O)N3 |
Origin of Product |
United States |
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